N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Description
Molecular Architecture and IUPAC Nomenclature
The systematic IUPAC name N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide reflects its hierarchical construction. Breaking down the nomenclature:
- Piperazine-1-carboxamide : A six-membered piperazine ring (C₄H₁₀N₂) substituted at position 1 by a carboxamide group (-CONH₂).
- 4-(Pyrimidin-2-yl) : Position 4 of the piperazine is functionalized with a pyrimidine heterocycle (C₄H₃N₂), introducing aromaticity and hydrogen-bonding capacity.
- N-{2-[(2-Chlorobenzyl)amino]-2-oxoethyl} : The carboxamide’s nitrogen is further substituted by a 2-oxoethyl group (-CH₂-C(O)-), which is linked to a 2-chlorobenzylamine moiety (C₆H₄Cl-CH₂-NH-).
This architecture results in a molecular formula of C₁₉H₂₁ClN₆O₂ (calculated molecular weight: 424.9 g/mol). The pyrimidine and chlorobenzyl groups confer distinct electronic effects: the former enhances π-π stacking potential, while the latter introduces steric bulk and lipophilicity.
Crystallographic Analysis and Conformational Studies
Crystallographic data for this compound remain limited, but insights can be extrapolated from related piperazine-carboxamide derivatives. For example, X-ray studies of analogous N-acylated piperazines reveal chair conformations for the piperazine ring, with substituents adopting equatorial orientations to minimize steric strain. The carboxamide side chain likely exhibits restricted rotation due to partial double-bond character in the amide C-N bond, leading to cis and trans rotamers observable via temperature-dependent NMR.
Key conformational features include:
- Piperazine Ring Dynamics : The ring interconverts between chair conformers with an energy barrier of ~56–80 kJ/mol, as determined by coalescence experiments in NMR. Substituents at position 4 (pyrimidin-2-yl) stabilize one chair form through steric and electronic interactions.
- Amide Bond Rigidity : The 2-oxoethylamide side chain’s rotation is hindered (barrier: ~80 kJ/mol), favoring a trans configuration where the chlorobenzyl group occupies a pseudo-axial position.
- Intermolecular Interactions : Pyrimidine N-atoms participate in hydrogen bonding with adjacent molecules, potentially forming crystalline lattices with monoclinic symmetry.
Comparative Structural Analysis with Related Piperazine-carboxamide Derivatives
The structural uniqueness of this compound becomes evident when compared to analogs (Table 1):
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., 2-chlorobenzyl) reduce ring inversion barriers compared to electron-donating groups (e.g., 3-hydroxyphenyl).
- Piperazine Modifications : Carboxamide substitution at position 1 significantly restricts conformational mobility versus unmodified piperazines.
- Biological Implications : The pyrimidin-2-yl group enhances target binding affinity relative to simpler aryl substituents, as seen in kinase inhibitor analogs.
Properties
Molecular Formula |
C18H21ClN6O2 |
|---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
N-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H21ClN6O2/c19-15-5-2-1-4-14(15)12-22-16(26)13-23-18(27)25-10-8-24(9-11-25)17-20-6-3-7-21-17/h1-7H,8-13H2,(H,22,26)(H,23,27) |
InChI Key |
HPBIJOARMWIXEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Pyrimidin-2-yl)piperazine-1-carboxylic Acid
The piperazine core is functionalized via nucleophilic aromatic substitution (SNAr) using pyrimidine derivatives.
Procedure :
-
Reactants : Piperazine (1.0 eq), 2-chloropyrimidine (1.2 eq)
-
Solvent : Dimethylacetamide (DMA)
-
Purification : Recrystallization from ethanol/water (3:1).
Key Data :
Formation of the Carboxamide Linker
The carboxylic acid intermediate is activated and coupled to 2-amino-N-(2-chlorobenzyl)acetamide.
Procedure :
-
Activation : 4-(Pyrimidin-2-yl)piperazine-1-carboxylic acid (1.0 eq) is treated with thionyl chloride (2.5 eq) in dichloromethane (DCM) at 0°C for 2 h.
-
Coupling : The acyl chloride is reacted with 2-amino-N-(2-chlorobenzyl)acetamide (1.1 eq) in DCM with triethylamine (TEA, 2.0 eq) at room temperature for 6 h.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:1).
Key Data :
Functionalization with 2-Chlorobenzylamino Group
The oxoethylamine intermediate is synthesized via reductive amination.
Procedure :
-
Reactants : Glyoxylic acid (1.0 eq), 2-chlorobenzylamine (1.5 eq)
-
Reducing Agent : Sodium cyanoborohydride (NaBH3CN, 1.2 eq)
-
Solvent : Methanol, 0.1 M acetic acid buffer (pH 5)
-
Purification : Acid-base extraction (HCl/NaOH).
Key Data :
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for SNAr and amide coupling steps.
Procedure :
One-Pot Sequential Reactions
Combines piperazine functionalization and carboxamide formation in a single vessel.
Procedure :
-
Piperazine + 2-chloropyrimidine in DMA, 80°C, 12 h.
-
Direct addition of thionyl chloride and 2-amino-N-(2-chlorobenzyl)acetamide without isolation.
Critical Analysis of Methodologies
Yield Optimization Challenges
Scalability Considerations
-
Industrial Feasibility : One-pot methods reduce solvent use but require stringent pH control.
-
Cost Drivers : 2-Chlorobenzylamine accounts for 40% of raw material costs; recycling protocols are under development.
Comparative Data Table
| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Conventional SNAr | 78–85 | ≥98 | 12 | High reproducibility |
| Microwave SNAr | 82 | 97 | 0.5 | Rapid synthesis |
| One-Pot Sequential | 60–68 | 90–92 | 18 | Reduced solvent use |
| Reductive Amination | 80–88 | ≥95 | 24 | Mild conditions |
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include:
- Substituents on the benzyl/aryl group (e.g., chloro, fluoro, trifluoromethyl).
- Piperazine ring substitutions (e.g., pyrimidinyl, phenyl, methyl, ethyl).
- Backbone modifications (e.g., carboxamide vs. urea linkages).
Table 1: Structural and Physical Property Comparison
Notes:
- Chloro and trifluoromethyl substituents increase molecular hydrophobicity, which could affect membrane permeability .
- Methyl or ethyl groups on piperazine (e.g., ) reduce steric hindrance, possibly increasing synthetic yields (up to 70%) .
Serotonin Receptor Antagonism
Compounds like p-MPPI and p-MPPF () act as 5-HT1A receptor antagonists with ID50 values of 3–5 mg/kg in vivo. The pyrimidinyl group may mimic the methoxyphenyl moiety in p-MPPI, critical for competitive antagonism .
Local Anesthetic Activity
Piperazine-carboxamides with chloroaryl groups (e.g., ) exhibit local anesthetic effects in rodent models. The target compound’s 2-chlorobenzyl group may enhance lipid solubility, prolonging tissue residence time .
Enzyme Inhibition
Pyrimidine-containing analogs (e.g., ) are explored as carbonic anhydrase inhibitors. The target compound’s pyrimidinyl group could facilitate interactions with catalytic zinc ions in enzyme active sites .
Biological Activity
N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features several key structural elements:
- Piperazine Ring : A six-membered ring containing nitrogen atoms, which is often associated with various pharmacological activities.
- Pyrimidine Moiety : This heterocyclic structure is known for its role in nucleic acids and has been implicated in various biological processes.
- Oxoethyl Side Chain : This functional group enhances the compound's reactivity and potential interactions with biological targets.
The molecular formula of the compound is , and it has a molecular weight of approximately 388.86 g/mol.
Mechanisms of Biological Activity
Research indicates that this compound interacts with various molecular targets, including enzymes and receptors involved in disease pathways. Its potential therapeutic effects are being explored in several areas:
- Oncology : The compound may modulate cellular signaling pathways that are crucial for cancer cell proliferation and survival. Studies suggest it could inhibit specific kinases or transcription factors associated with tumor growth.
- Neurology : There is evidence that the compound may interact with neurotransmitter systems, particularly by modulating GABA receptors, which could have implications for treating neurological disorders .
Anticancer Activity
A study published in MDPI highlighted the potential of similar piperazine derivatives to interfere with tubulin dynamics, which is critical for cancer cell division. The findings suggest that this compound may exhibit comparable antineoplastic properties, warranting further investigation into its efficacy against various cancer cell lines .
Neurological Implications
Another research effort focused on the compound's ability to modulate neurotransmitter systems. The interaction with GABA receptors was particularly noted, indicating potential applications in treating anxiety and seizure disorders. The modulation of these receptors can lead to significant therapeutic effects in conditions characterized by excitatory neurotransmission dysregulation.
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{2-[4-(trifluoromethyl)phenyl]amino}-2-oxoethyl}-4-(pyrimidin-5-yl)piperazine-1-carboxamide | Similar piperazine and pyrimidine structures | Contains trifluoromethyl group, enhancing lipophilicity |
| N-{3-[4-(methylthio)phenyl]amino}-3-oxo-propanoyl}-4-(pyrimidin-4-yl)piperazine | Contains methylthio group | Potentially different biological activity due to sulfur presence |
| N-{3-[5-(bromophenyl)thiazol]aminomethyl}-4-(pyrimidin-6-yl)piperazine | Thiazole ring addition | May exhibit distinct pharmacological properties |
These comparisons highlight how variations in substituents can influence biological activity and pharmacological profiles.
Q & A
Q. What are the key steps and challenges in synthesizing N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide?
The synthesis typically involves a multi-step approach:
Piperazine Core Formation : Reacting a piperazine derivative with a pyrimidine-containing reagent to introduce the pyrimidin-2-yl group (e.g., via nucleophilic substitution).
Amide Bond Formation : Coupling the 2-chlorobenzylamine moiety to the piperazine-carboxamide scaffold using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Purification : Chromatographic techniques (e.g., flash column chromatography) are critical due to the compound’s polarity and potential side products.
Challenges :
- Low Yield : Side reactions during amide formation require strict control of stoichiometry and reaction time .
- Purification Complexity : Use HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) to separate closely related impurities .
Q. Which analytical techniques are essential for characterizing this compound?
| Technique | Purpose | Example Conditions |
|---|---|---|
| NMR Spectroscopy | Confirm structural integrity (e.g., piperazine proton splitting, amide NH) | -NMR in DMSO-, 600 MHz |
| Mass Spectrometry | Verify molecular weight and fragmentation patterns | ESI-MS in positive ion mode, m/z 458.2 [M+H]+ |
| HPLC | Assess purity (>95% for biological assays) | C18 column, 0.1% TFA gradient over 20 min |
Q. What structural features influence its pharmacological activity?
- Piperazine Core : Facilitates interactions with GPCRs (e.g., serotonin/dopamine receptors) via hydrogen bonding .
- 2-Chlorobenzyl Group : Enhances lipophilicity and target binding through hydrophobic/π-π interactions .
- Pyrimidin-2-yl Moiety : May act as a hydrogen bond acceptor, critical for enzyme inhibition (e.g., kinase targets) .
Q. Which biological targets are commonly associated with this compound?
- Neurological Targets : 5-HT receptors (IC ~120 nM in radioligand binding assays) .
- Enzyme Targets : Tyrosine kinases (e.g., Src kinase inhibition at 10 µM in vitro) .
Advanced Research Questions
Q. How can synthesis yield be optimized while maintaining purity?
Methodological Recommendations :
- Temperature Control : Conduct amide coupling at 0–4°C to minimize racemization .
- Solvent Selection : Use DMF for solubility but switch to dichloromethane (DCM) during workup to reduce polar byproducts .
- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC) to improve efficiency .
Data-Driven Approach : Design of Experiments (DOE) to evaluate factors like reaction time, solvent, and reagent ratios .
Q. How should contradictory data in receptor binding assays be resolved?
Case Example : Discrepancies in 5-HT binding affinity (e.g., 120 nM vs. 450 nM in two studies).
- Orthogonal Assays : Validate using functional assays (e.g., cAMP inhibition) alongside binding studies .
- Structural Analysis : Perform X-ray crystallography or molecular docking to confirm binding pose variations due to protonation states of the piperazine ring .
Q. What strategies elucidate the compound’s mechanism of action in complex biological systems?
- In Vitro Profiling :
- Kinase Panels : Screen against a 50-kinase panel to identify off-target effects .
- Metabolic Stability : Assess liver microsome half-life (e.g., human: t = 45 min) to prioritize analogs .
- Computational Modeling :
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability .
- QSAR Studies : Corporate substituent effects (e.g., Cl vs. F on benzyl group) to guide lead optimization .
Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?
Approach :
Docking Studies : Use AutoDock Vina to predict binding modes with 5-HT receptors (PDB: 7E2Z). Focus on piperazine-pyrimidine interactions .
Free Energy Perturbation (FEP) : Quantify the impact of substituting 2-chlorobenzyl with 3-chlorophenyl on binding affinity .
ADMET Prediction : Apply SwissADME to optimize logP (target 2.5–3.5) and reduce CYP3A4 inhibition risk .
Data Contradiction Analysis
Example : Conflicting reports on cytotoxicity (IC = 5 µM vs. >50 µM in cancer cell lines).
- Root Cause : Variations in cell culture conditions (e.g., serum concentration affecting compound solubility).
- Resolution :
- Standardize assay protocols (e.g., 10% FBS, 48-h exposure).
- Validate using a resazurin-based assay alongside ATP-luminescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
